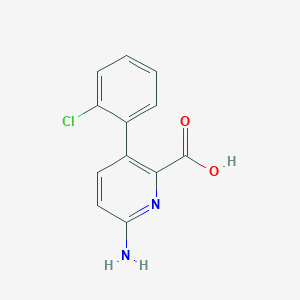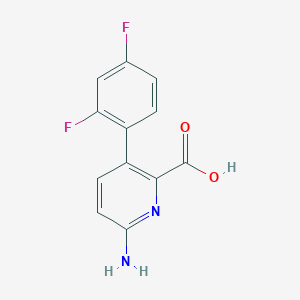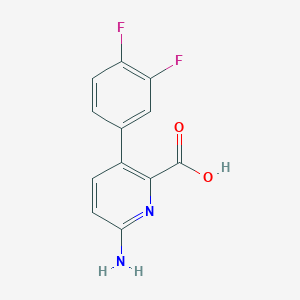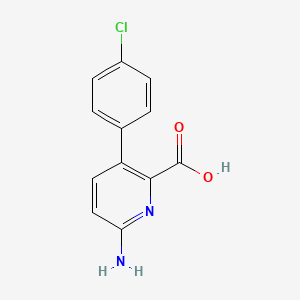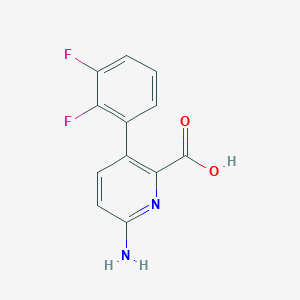
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%
Overview
Description
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% (2-DFH-5HP) is an organic compound with a molecular formula of C7H5F2NO2. It is a white crystalline powder that is soluble in water and has a melting point of 141-144°C. It has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in drug metabolism studies, and in drug delivery systems.
Scientific Research Applications
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% has been widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in drug metabolism studies, and in drug delivery systems. In the synthesis of pharmaceuticals, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a starting material for the synthesis of various drugs, such as anti-inflammatory drugs, anti-diabetic drugs, and anti-hypertensive drugs. In drug metabolism studies, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a probe compound to investigate the metabolic pathways and enzymes involved in drug metabolism. In drug delivery systems, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be used as a drug carrier to improve the solubility and bioavailability of drugs.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% acts as a substrate for the enzyme CYP2C19, which catalyzes the formation of the metabolite 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%-glucuronide. This metabolite is then further metabolized by other enzymes, such as UGT and SULT, to form the active metabolite 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%-sulfate. This active metabolite is believed to be responsible for the pharmacological effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% are not fully understood. However, it is believed that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have anti-inflammatory, anti-diabetic, and anti-hypertensive effects. It has also been suggested that 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have anti-cancer effects. Additionally, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% may have neuroprotective effects, as it has been shown to reduce the levels of certain neurotoxic compounds in the brain.
Advantages and Limitations for Lab Experiments
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% has several advantages when used in laboratory experiments. Firstly, it is a relatively inexpensive compound, making it cost-effective for research purposes. Secondly, it is relatively easy to synthesize and is stable in solution, making it suitable for use in laboratory experiments. Furthermore, it has a wide range of applications in scientific research, making it a versatile compound.
However, there are also some limitations to using 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% in laboratory experiments. Firstly, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Secondly, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Finally, it is not approved for human use, making it unsuitable for certain types of experiments.
Future Directions
There are several potential future directions for research on 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%. Firstly, further research could be conducted to investigate the mechanism of action of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, as well as its biochemical and physiological effects. Secondly, further research could be conducted to investigate the potential uses of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% in drug delivery systems. Thirdly, further research could be conducted to investigate the potential therapeutic applications of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, such as in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxic effects of 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%, as well as its safety profile.
Synthesis Methods
2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step process, using 3,5-difluorobenzyl chloride and 5-hydroxypyridine as the starting materials. In the first step, the 3,5-difluorobenzyl chloride is reacted with the 5-hydroxypyridine in the presence of a base, such as potassium carbonate, to form 2-(3,5-difluorophenyl)-5-hydroxypyridine. In the second step, the intermediate is reacted with a strong acid, such as sulfuric acid, to yield the desired product, 2-(3,5-Difluorophenyl)-5-hydroxypyridine, 95%.
properties
IUPAC Name |
6-(3,5-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-2-1-10(15)6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAAUSMWMNJVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692515 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Difluorophenyl)pyridin-3-ol | |
CAS RN |
1255634-06-0 | |
| Record name | 6-(3,5-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






